

Clinical Trial Results for Artesunate in Cancer

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Compound Focus: Artesunate

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The following table summarizes key findings from clinical and preclinical studies investigating **artесunate** for cancer treatment:

Cancer Type	Trial Phase / Model	Key Efficacy Findings	Safety & Tolerability Findings	Citations
Advanced Solid Tumors	Phase I Clinical Trial	Disease Control Rate: 27% (4/15 pts with stable disease, 3 with prolonged stability: 8, 10, 11 cycles). No objective responses.	MTD: 18 mg/kg. DLTs included neutropenic fever, hypersensitivity, liver enzyme abnormalities, nausea/vomiting. Treatment was generally well-tolerated.	[1]
Metastatic/Locally Advanced Breast Cancer	Phase I Clinical Trial (Add-on)	Anti-tumor activity assessed as secondary outcome.	No dose-limiting auditory toxicity after 4 weeks. Most auditory AEs were mild; one SAE of vertigo was fully reversible.	[2]
B-Cell Lymphoma	Preclinical (In Vitro & In Vivo)	Potent apoptosis induction across 18 cell lines. Significantly inhibited tumor	Preclinical model; direct human safety data not available. Proposed mechanism via ER stress	[3]

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		growth in xenograft mouse models.	and unfolded protein response.	

Detailed Experimental Protocols

To help you interpret these results, here are the detailed methodologies from the key studies cited.

Phase I Study in Advanced Solid Tumors [1]

- **Objective:** To determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) of intravenous **artesunate**.
- **Study Design:** Accelerated titration dose escalation study. Doses tested: 8, 12, 18, 25, 34, and 45 mg/kg, administered on Days 1 and 8 of a 21-day cycle.
- **Patients:** 19 enrolled, 18 evaluable for toxicity, 15 evaluable for efficacy.
- **Endpoints:**
 - **Safety:** Toxicity graded using NCI CTCAE (version 4.0). DLTs were monitored.
 - **Efficacy:** Tumor response assessed by **RECIST criteria (version 1.1)**. Stable disease is defined as neither sufficient shrinkage to qualify as partial response nor sufficient increase to qualify as progressive disease.
- **Pharmacokinetics:** PK parameters for **artesunate** and its active metabolite, dihydroartemisinin (DHA), were analyzed.

Phase I Study in Advanced Breast Cancer (Ototoxicity Focus) [2]

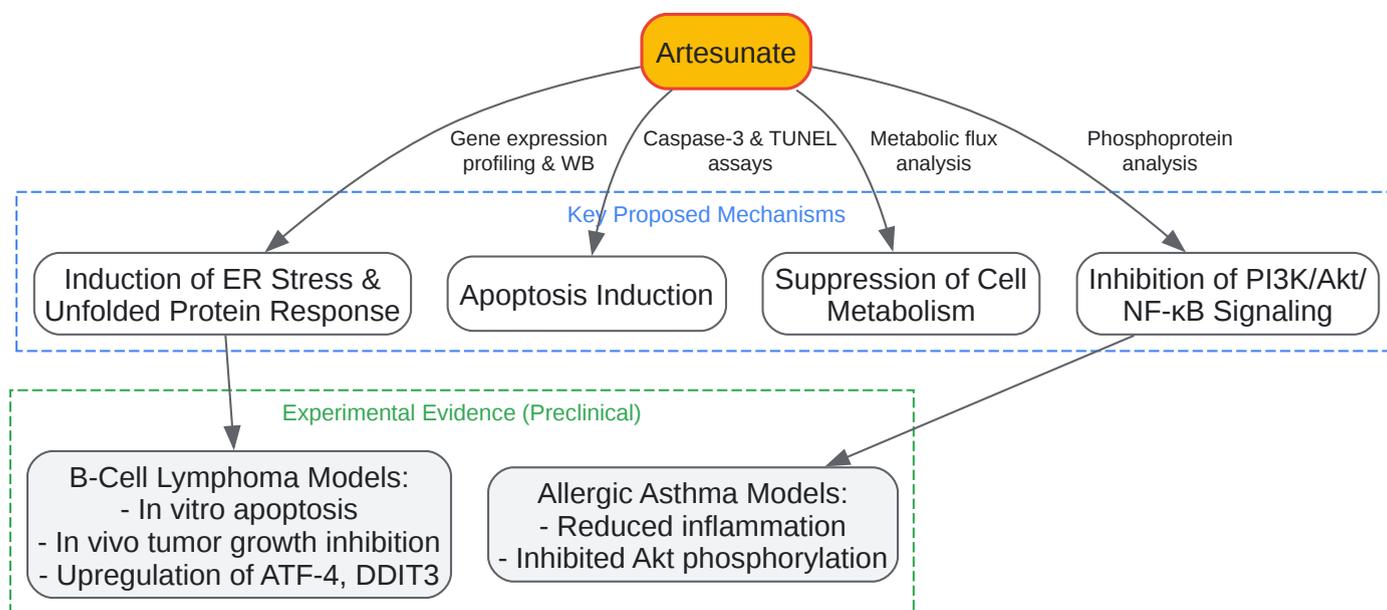
- **Objective:** To evaluate the safety and tolerability of oral **artesunate** as add-on therapy, with a focus on auditory toxicity.
- **Study Design:** Prospective, open-label, uncontrolled, monocentric dose-escalation.
- **Dosing:** Patients received 100, 150, or 200 mg oral **artesunate** daily for 4 weeks alongside their ongoing cancer treatment.
- **Safety Assessment:** Comprehensive audiological evaluation was performed before treatment and after 4 weeks to screen for ototoxicity.

Preclinical Study in B-Cell Lymphoma [3]

- **In Vitro Models:** 18 human B-cell lymphoma cell lines representing various subtypes (e.g., Diffuse Large B-Cell Lymphoma, Burkitt lymphoma, Mantle Cell Lymphoma).
- **Viability & Apoptosis Assays:**
 - **CellTiter-Glo Assay:** Measured ATP levels to determine cell viability (IC50 values).
 - **Flow Cytometry:** Used to detect apoptosis via active caspase-3 staining and TUNEL assay.
- **In Vivo Model:**
 - **Xenograft Model:** NSG mice were injected with luciferase-transduced BL-41 lymphoma cells.
 - **Treatment:** Mice were treated with **artesunate** or vehicle control. Tumor growth was monitored.
- **Mechanism Investigation:**
 - **Gene Expression Profiling:** RNA from treated cells was analyzed to identify affected pathways.
 - **Western Blotting:** Used to confirm protein-level changes in ER stress markers (e.g., ATF-4, DDIT3).

Proposed Mechanisms of Anti-Cancer Action

Preclinical studies suggest multiple mechanisms by which **artesunate** exerts its anti-cancer effects, which are visualized in the diagram below. These mechanisms are primarily derived from laboratory models and form a rationale for the clinical results observed.



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The diagram above summarizes the key mechanistic pathways investigated in preclinical studies. In **B-cell lymphoma**, **artesunate** was shown to induce **Endoplasmic Reticulum (ER) stress** and the **Unfolded Protein Response (UPR)**, leading to apoptosis [3]. Separate research in disease models has also shown that **artesunate** can inhibit the **PI3K/Akt signaling pathway**, which is crucial for cell survival and growth, and downregulate its downstream targets, including **NF-κB** [4].

Conclusion and Research Outlook

Current clinical evidence suggests that **artesunate** has a **manageable safety profile** in early-phase trials and shows **modest signs of clinical activity**, particularly in stabilizing disease in a subset of patients with heavily pre-treated solid tumors [1]. Its potential appears more pronounced in certain hematological malignancies like B-cell lymphoma, though this is based on robust preclinical data awaiting clinical confirmation [3].

Key considerations for your research:

- **Repurposing Potential:** The acceptable safety profile, especially the lack of severe overlapping toxicities with conventional chemotherapy, supports its investigation as an add-on therapy [2].
- **Mechanism-Driven Trials:** Future clinical trials may be most effective if they select cancer types based on the preclinical mechanisms, such as malignancies dependent on PI3K/Akt signaling or those highly susceptible to ER stress-induced apoptosis.
- **Need for Later-Phase Trials:** The promising results from early-phase trials and preclinical models underscore the need for larger, randomized phase II and III studies to definitively establish the efficacy of **artesunate** in specific cancer indications.

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